molecular formula C4H5Cl3 B15426820 1,1,2-Trichlorobut-2-ene CAS No. 91034-41-2

1,1,2-Trichlorobut-2-ene

Cat. No.: B15426820
CAS No.: 91034-41-2
M. Wt: 159.44 g/mol
InChI Key: GTLVCKJZOABDSQ-UHFFFAOYSA-N
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Description

1,1,2-Trichlorobut-2-ene is a useful research compound. Its molecular formula is C4H5Cl3 and its molecular weight is 159.44 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1,1,2-Trichlorobut-2-ene, and how can contradictory yield data be resolved?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, catalyst loading, and solvent polarity). For chlorinated alkenes like this compound, gas chromatography (GC) with halogen-specific detectors is recommended for purity assessment. Discrepancies in yields may arise from side reactions (e.g., isomerization or over-chlorination). Replicate experiments under inert atmospheres (e.g., N₂) and use kinetic studies to identify rate-limiting steps .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA HCS guidelines: use fume hoods, wear nitrile gloves, and avoid skin contact due to potential toxicity. Store at 0–6°C to minimize volatility. Conduct regular air monitoring for chlorinated volatiles using passive samplers or FTIR spectroscopy. Decontaminate spills with activated carbon or specialized absorbents .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

  • Methodological Answer : Combine NMR (¹³C and DEPT for chlorine-induced splitting patterns), IR (C-Cl stretching at 550–600 cm⁻¹), and high-resolution mass spectrometry (HRMS) for precise molecular weight confirmation. Computational modeling (e.g., DFT) can predict spectral fingerprints and resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. What mechanistic insights explain the environmental degradation pathways of this compound in indoor environments?

  • Methodological Answer : Study surface-mediated degradation using microspectroscopic imaging (e.g., ToF-SIMS) to track adsorption/desorption kinetics on indoor materials (paint, polymers). Simulate oxidative pathways with ozone or hydroxyl radicals in chamber experiments, analyzing products via GC-MS. Compare degradation rates under varying humidity and UV exposure .

Q. How can statistical methods resolve contradictions in toxicity or reactivity datasets for this compound?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or MANOVA) to identify confounding variables (e.g., impurity levels, solvent effects). Use Bayesian inference to quantify uncertainty in conflicting bioassay results. Validate models with cross-laboratory reproducibility studies, adhering to EPA data evaluation frameworks .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) using homology-modeled protein structures. Validate predictions with in vitro assays (e.g., fluorescence quenching for binding affinity). Cross-reference with PubChem bioactivity data for structurally related chlorinated alkenes .

Q. Data Analysis & Experimental Design

Q. What experimental controls are essential for studying this compound’s photostability?

  • Methodological Answer : Include dark controls to rule out thermal degradation and use actinometry to calibrate light intensity. Monitor radical formation via ESR spectroscopy. Normalize degradation rates using internal standards (e.g., deuterated analogs) to account for matrix effects .

Q. How should researchers design dose-response studies for ecotoxicological assessments?

  • Methodological Answer : Use log-spaced concentration gradients and OECD-standard test organisms (e.g., Daphnia magna). Apply probit analysis for LC₅₀ determination and ANCOVA to assess covariate impacts (pH, temperature). Report confidence intervals and effect sizes per EPA risk evaluation protocols .

Properties

CAS No.

91034-41-2

Molecular Formula

C4H5Cl3

Molecular Weight

159.44 g/mol

IUPAC Name

1,1,2-trichlorobut-2-ene

InChI

InChI=1S/C4H5Cl3/c1-2-3(5)4(6)7/h2,4H,1H3

InChI Key

GTLVCKJZOABDSQ-UHFFFAOYSA-N

Canonical SMILES

CC=C(C(Cl)Cl)Cl

Origin of Product

United States

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